Egfr-IN-69

EGFR C797S resistance fourth-generation EGFR-TKI NSCLC

Osimertinib-resistant NSCLC research demands a tool compound with validated potency against the C797S triple mutant. EGFR-IN-69 solves this with a 4.3 nM IC₅₀ against EGFR L858R/T790M/C797S and a 190-fold selectivity window over wild-type EGFR. • Biochemical IC₅₀: 4.3 nM (L858R/T790M/C797S), 6.6 nM (L858R/T790M), 25.6 nM (19del/T790M/C797S). • Co-crystal structure (T790M/C797S) confirms key Lys745 interaction for structure-based design. • Kinome-wide S(10) score of 0.254 (397 kinases) ensures predictable off-target profiling.

Molecular Formula C31H37Cl2N7O3S
Molecular Weight 658.6 g/mol
Cat. No. B12408470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-69
Molecular FormulaC31H37Cl2N7O3S
Molecular Weight658.6 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1C=C(C2=CC=CC=C21)C3=NC(=NC=C3Cl)NC4=CC(=C(C=C4OC)N5CCC(CC5)N6CCN(CC6)C)Cl
InChIInChI=1S/C31H37Cl2N7O3S/c1-4-44(41,42)40-20-23(22-7-5-6-8-27(22)40)30-25(33)19-34-31(36-30)35-26-17-24(32)28(18-29(26)43-3)39-11-9-21(10-12-39)38-15-13-37(2)14-16-38/h5-8,17-21H,4,9-16H2,1-3H3,(H,34,35,36)
InChIKeyNEVDBLDTOAJSBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFR-IN-69 for NSCLC Resistance Research


EGFR‑IN‑69 (CAS 2433837‑65‑9, also known as compound 17g) is a fourth‑generation, reversible EGFR tyrosine kinase inhibitor belonging to the 4‑(1‑ethylsulfonyl‑3‑indolyl)‑2‑phenylaminopyrimidine chemotype [1]. Its primary design objective is to overcome the tertiary C797S resistance mutation that emerges in non‑small‑cell lung cancer (NSCLC) patients after third‑generation EGFR‑TKI therapy with osimertinib [1]. In biochemical kinase assays, EGFR‑IN‑69 inhibits the clinically relevant triple‑mutant EGFR L858R/T790M/C797S with an IC₅₀ of 4.3 nM, while also retaining activity against the double‑mutant EGFR L858R/T790M (IC₅₀ = 6.6 nM) and the EGFR19del/T790M/C797S variant (IC₅₀ = 25.6 nM) [1]. Its wild‑type EGFR IC₅₀ of 816 nM provides a meaningful selectivity window that has been leveraged in structural biology, selectivity‑profiling, and lead‑optimisation programmes [1].

Why EGFR-IN-69 Is Irreplaceable for C797S Research


EGFR‑IN‑69 occupies a distinct performance niche that is not replicated by existing clinical EGFR inhibitors or even by its closest structural analogs. Osimertinib, the benchmark third‑generation EGFR‑TKI, loses approximately 300‑fold potency against the EGFR L858R/T790M/C797S triple mutant compared with its activity on the double mutant (IC₅₀ ≈ 465 nM versus 1.6 nM) [1], rendering it unsuitable for C797S‑dependent mechanistic studies. Brigatinib, while more active against the C797S‑containing mutants than osimertinib, displays a substantially different selectivity fingerprint and approximately 9‑fold weaker activity against the L858R/T790M/C797S variant relative to EGFR‑IN‑69 [1]. Even within the same chemotype, the 5‑methyl analogue (17h) sacrifices wild‑type selectivity (EGFR WT IC₅₀ = 55.9 nM), while the 2‑ethoxy analogue (17m) achieves a superior kinome‑wide selectivity score but at the cost of altered mutant‑panel potency balance [1]. These intra‑series variations confirm that minor structural modifications produce large shifts in selectivity and potency profiles, making EGFR‑IN‑69 irreplaceable for experiments that require the specific combination of triple‑mutant potency, wild‑type sparing, and structural characterisation [1].

EGFR-IN-69 Comparative Potency & Selectivity


C797S Triple Mutant Potency vs Osimertinib and Brigatinib

In a head‑to‑head biochemical kinase assay (Omnia protocol), EGFR‑IN‑69 (17g) inhibited the EGFR L858R/T790M/C797S triple mutant with an IC₅₀ of 4.3 ± 0.9 nM. Under identical assay conditions, osimertinib (5) required an IC₅₀ of 465.4 ± 174.6 nM, representing a 108‑fold potency advantage for EGFR‑IN‑69, while brigatinib (6) showed an IC₅₀ of 37.6 ± 10.6 nM, an 8.7‑fold advantage for EGFR‑IN‑69 [1].

EGFR C797S resistance fourth-generation EGFR-TKI NSCLC kinase inhibition assay

19del/T790M/C797S Potency vs Osimertinib

EGFR‑IN‑69 (17g) inhibited the EGFR19del/T790M/C797S mutant with an IC₅₀ of 25.6 ± 7.5 nM, compared with 410.7 ± 176.4 nM for osimertinib (5), a 16‑fold improvement [1]. Against this specific mutant, brigatinib (6) showed an IC₅₀ of 6.6 ± 4.0 nM, meaning brigatinib is approximately 3.9‑fold more potent than EGFR‑IN‑69 on the 19del background [1].

EGFR exon 19 deletion T790M/C797S co-mutation acquired resistance fourth-generation EGFR inhibitor

Wild-Type EGFR Selectivity vs Osimertinib and 17h

EGFR‑IN‑69 (17g) demonstrated an EGFR WT IC₅₀ of 816.0 ± 82.6 nM, yielding a selectivity ratio of 190‑fold over EGFR L858R/T790M/C797S (816 ÷ 4.3) and 32‑fold over EGFR19del/T790M/C797S (816 ÷ 25.6) [1]. By contrast, osimertinib (5) showed an EGFR WT IC₅₀ of 120.6 ± 21.4 nM, which is actually 3.9‑fold lower than its IC₅₀ against the triple mutant, indicating that osimertinib preferentially inhibits wild‑type EGFR over the C797S‑containing mutant [1]. The 5‑methyl analog 17h exhibited an even narrower selectivity window with an EGFR WT IC₅₀ of only 55.9 nM [1].

EGFR wild-type selectivity toxicity window mutant-selective inhibitor fourth-generation TKI

Kinome-Wide Selectivity vs 17m

At a concentration of 0.5 μM, EGFR‑IN‑69 (17g) returned an S(10) kinase selectivity score of 0.254 (the fraction of wild‑type kinases inhibited ≥90 % across a panel of 397 kinases) [1]. The 2‑ethoxy analog 17m achieved a significantly better S(10) score of 0.048, indicating that the 2‑methoxy substituent in EGFR‑IN‑69 broadens kinome engagement compared with the 2‑ethoxy variant [1]. The 2‑methyl analog 17l gave an S(10) score of 0.312, suggesting further erosion of selectivity with the methyl substituent [1].

kinase selectivity off-target profiling S(10) score kinome panel screen

Co-Crystal Structure with EGFR T790M/C797S

A co‑crystal structure of EGFR T790M/C797S in complex with EGFR‑IN‑69 (17g) was solved and deposited, revealing a 'U‑shape' binding conformation similar to that of osimertinib (PDB: 4ZAU) [1]. The structure confirmed two hinge‑region hydrogen bonds (aniline NH with Met793 backbone carbonyl; pyrimidine N with Leu792 backbone NH) and a critical third hydrogen bond between the ethyl sulfonate oxygen and Lys745 side‑chain NH₂ [1]. The pyrimidine–indole dihedral angle was −30.9° in an 'unflipped' conformation, providing a structural rationale for the potency and selectivity profile and serving as the starting point for the macrocyclisation strategy that yielded the more potent compound 18c [1].

co-crystal structure structure-based drug design EGFR binding mode X-ray crystallography

EGFR-IN-69 Application Scenarios


Biochemical Studies of C797S Resistance

EGFR‑IN‑69 is the appropriate chemical probe for in vitro kinase assays and biochemical binding studies that require potent, direct inhibition of the EGFR L858R/T790M/C797S triple mutant. With an IC₅₀ of 4.3 nM against this mutant and a 190‑fold selectivity window over wild‑type EGFR, it enables clean dose‑response experiments across a wide concentration range where osimertinib is essentially inactive against the triple mutant (IC₅₀ ≈ 465 nM) [1]. This makes EGFR‑IN‑69 suitable for enzymatic screening cascades, binding‑kinetics measurements (e.g. SPR, ITC), and selectivity‑panel counterscreens where a well‑characterised mutant‑selective inhibitor is required [1].

C797S Structure-Based Drug Design

The experimentally solved co‑crystal structure of EGFR T790M/C797S with EGFR‑IN‑69 provides validated atomic‑level detail of the ligand–protein interactions, including the critical Lys745 ethyl‑sulfonate hydrogen bond and the −30.9° 'unflipped' conformation [1]. This structural information is directly applicable to molecular docking, molecular dynamics simulations, free‑energy perturbation (FEP) calculations, and pharmacophore modelling efforts aimed at designing next‑generation macrocyclic or allosteric EGFR inhibitors [1]. For medicinal chemistry teams pursuing structure‑based lead optimisation, EGFR‑IN‑69 serves as both a validated starting scaffold and a reference ligand for comparative structural analysis [1].

Kinome-Wide Selectivity & Off-Target Profiling

EGFR‑IN‑69 has been profiled against a panel of 397 wild‑type kinases at 0.5 μM, yielding a quantified S(10) selectivity score of 0.254 [1]. This kinome fingerprint enables researchers to benchmark EGFR‑IN‑69 against its structural analogs (e.g. 17m with S(10) = 0.048; 17l with S(10) = 0.312) when selecting a tool compound for cellular pathway deconvolution or phenotypic screening [1]. The known selectivity profile also supports the interpretation of off‑target‑related phenotypes in cell‑based assays, allowing users to distinguish EGFR‑C797S‑specific pharmacology from broader kinome effects [1].

SAR and Lead Optimization of Fourth-Gen EGFR TKIs

As the direct precursor to macrocyclic derivatives (e.g. compound 18c) that achieved improved cellular potency, EGFR‑IN‑69 is a key reference compound for SAR expansion programmes exploring the 4‑(1‑sulfonyl‑3‑indolyl)‑2‑phenylaminopyrimidine scaffold [1]. Its balanced potency profile across the EGFR L858R/T790M, L858R/T790M/C797S, and 19del/T790M/C797S mutants, combined with its documented wild‑type sparing, makes it the preferred baseline for evaluating the impact of structural modifications on mutant‑panel potency and selectivity [1]. Procurement of EGFR‑IN‑69 ensures that SAR comparisons are made against a well‑characterised reference point with published crystallographic and selectivity data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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